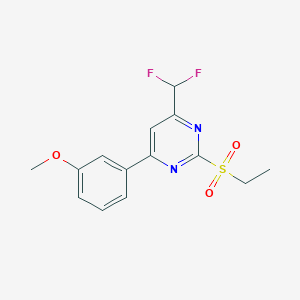
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C14H14F2N2O3S and its molecular weight is 328.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core substituted with difluoromethyl, ethylsulfonyl, and 3-methoxyphenyl groups. Its molecular formula is C13H14F2N2O2S with a molecular weight of approximately 302.32 g/mol. The presence of fluorine atoms and the ethylsulfonyl group contribute to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit activity against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Properties
Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer : In vitro assays indicate IC50 values in the low micromolar range, suggesting potent activity against breast cancer cells.
- Lung Cancer : The compound has been reported to inhibit proliferation in lung adenocarcinoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been characterized as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has shown inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth.
Case Studies
-
In Vitro Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis and reduced cell viability significantly compared to control groups.
- : Suggests potential as a therapeutic agent for breast cancer treatment.
-
In Vivo Study in Animal Models :
- Objective : To assess the efficacy of the compound in xenograft models of lung cancer.
- Results : Tumor growth was significantly inhibited in treated animals compared to controls, with minimal toxicity observed.
- Implications : Supports further development as an anticancer drug candidate.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2N2O2S |
| Molecular Weight | 302.32 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Mechanism of Action | PI3K pathway inhibition |
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethylsulfonyl-6-(3-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3S/c1-3-22(19,20)14-17-11(8-12(18-14)13(15)16)9-5-4-6-10(7-9)21-2/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJIDVFOOKQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














